4-(2-phenylethoxy)-quinazoline
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Overview
Description
4-(2-phenylethoxy)-quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrimidine ring The 4-(2-phenylethoxy) group refers to a phenyl group attached to an ethoxy group, which is then attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethoxy)-quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenylethanol and 4-chloroquinazoline.
Etherification: 2-phenylethanol is reacted with a base such as sodium hydride to form the phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with 4-chloroquinazoline to form this compound.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of starting materials to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylethoxy)-quinazoline can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized to form corresponding quinones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolines.
Substitution: Halogenated or nitro-substituted quinazolines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.
Mechanism of Action
The mechanism of action of 4-(2-phenylethoxy)-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases, thereby blocking the signaling pathways involved in cell proliferation. The phenylethoxy group enhances its binding affinity to the target protein, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
4-benzyloxy-quinazoline: Similar in structure but with a benzyloxy group instead of a phenylethoxy group.
4-methoxy-quinazoline: Contains a methoxy group instead of a phenylethoxy group.
Uniqueness
4-(2-phenylethoxy)-quinazoline is unique due to the presence of the phenylethoxy group, which imparts specific electronic and steric properties. This makes it a more potent inhibitor in certain biological assays compared to its analogs.
Properties
IUPAC Name |
4-(2-phenylethoxy)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)10-11-19-16-14-8-4-5-9-15(14)17-12-18-16/h1-9,12H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBBPYCJYKHEKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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